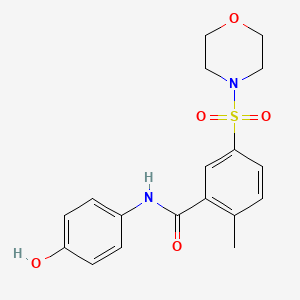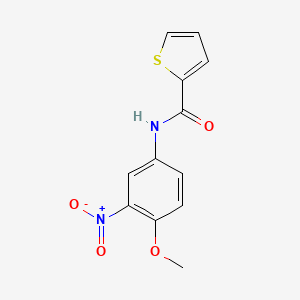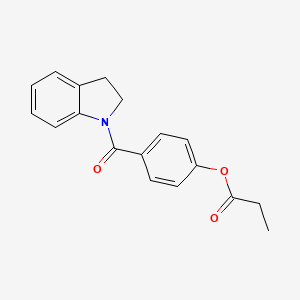
N-(4-hydroxyphenyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide
Übersicht
Beschreibung
N-(4-hydroxyphenyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with hydroxyphenyl, methyl, and morpholinylsulfonyl groups, which contribute to its distinctive properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the acylation of aniline derivatives with appropriate acyl chlorides to form the benzamide core.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced via electrophilic aromatic substitution reactions, often using phenol derivatives.
Methylation: The methyl group is added through alkylation reactions, typically using methyl iodide or similar reagents.
Sulfonylation and Morpholine Addition: The morpholinylsulfonyl group is introduced through sulfonylation reactions, followed by nucleophilic substitution with morpholine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-hydroxyphenyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and morpholine moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(4-hydroxyphenyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(4-hydroxyphenyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the morpholinylsulfonyl group can enhance solubility and bioavailability. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-hydroxyphenyl)-2-methyl-5-(4-piperidinylsulfonyl)benzamide
- N-(4-hydroxyphenyl)-2-methyl-5-(4-pyrrolidinylsulfonyl)benzamide
Uniqueness
N-(4-hydroxyphenyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide is unique due to the presence of the morpholinylsulfonyl group, which imparts distinct chemical and biological properties compared to its analogs. This group enhances the compound’s solubility and ability to interact with biological targets, making it a valuable molecule for various applications.
Eigenschaften
IUPAC Name |
N-(4-hydroxyphenyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-13-2-7-16(26(23,24)20-8-10-25-11-9-20)12-17(13)18(22)19-14-3-5-15(21)6-4-14/h2-7,12,21H,8-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJUEQJVWLUNTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorobenzyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4399835.png)
![2-{[4-allyl-5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide](/img/structure/B4399841.png)
![1-[3-(2-Prop-2-enoxyphenoxy)propyl]piperidine;hydrochloride](/img/structure/B4399846.png)
![4-{[(2-chlorophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4399853.png)
![1-[2-[2-(5-Methyl-2-nitrophenoxy)ethoxy]ethyl]piperidine;hydrochloride](/img/structure/B4399863.png)
![2-[(2-cyanophenyl)thio]-N-methyl-N-phenylbenzamide](/img/structure/B4399868.png)
![2-(4-chloro-3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4399877.png)
![N-(3-chloro-4-methylphenyl)-2-{[5-(2-hydroxypropyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4399878.png)
![3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B4399886.png)


![(4-{[(4-tert-butylphenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B4399910.png)
![N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-1-(furan-2-yl)methanamine;hydrochloride](/img/structure/B4399915.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]benzamide](/img/structure/B4399919.png)
